molecular formula C17H18ClN3O2 B4993834 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine CAS No. 55403-31-1

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No. B4993834
CAS RN: 55403-31-1
M. Wt: 331.8 g/mol
InChI Key: IWCYGVSZRWELMV-UHFFFAOYSA-N
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Description

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that is commonly used in scientific research. It belongs to the class of piperazine derivatives and has a wide range of applications in the field of medicinal chemistry.

Mechanism of Action

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine exerts its pharmacological effects by binding to the 5-HT1A and dopamine D2 receptors and blocking their activation by endogenous ligands. This results in a decrease in the activity of these receptors, which leads to a reduction in the downstream signaling pathways that are involved in the regulation of mood, anxiety, and reward.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been found to reduce the firing rate of serotonergic neurons in the raphe nuclei, which is consistent with its activity as a 5-HT1A antagonist. This compound has also been shown to reduce the locomotor activity of rats, which is consistent with its activity as a dopamine D2 antagonist.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine is a useful tool for studying the function of the 5-HT1A and dopamine D2 receptors in vitro and in vivo. Its high potency and selectivity make it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the use of 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine in scientific research. One potential application is the development of novel drugs that target the 5-HT1A and dopamine D2 receptors for the treatment of mood disorders, anxiety disorders, and addiction. Another potential application is the use of this compound as a tool to study the interaction between the 5-HT1A and dopamine D2 receptors and other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of new pharmacologically active compounds.

Synthesis Methods

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine can be synthesized by the reaction of 2-chloro-4-nitroaniline with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions and the product is isolated by filtration and recrystallization. The purity of the product can be confirmed by thin-layer chromatography and NMR spectroscopy.

Scientific Research Applications

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine has been extensively used in scientific research as a tool to study the function of various receptors in the human body. It has been found to be a potent antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used to study the function of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-16-12-15(21(22)23)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCYGVSZRWELMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385812
Record name 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55403-31-1
Record name 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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